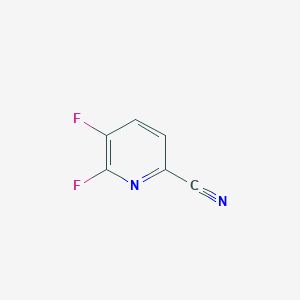
5,6-Difluoropicolinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Difluoropicolinonitrile is a fluorinated pyridine derivative with the molecular formula C6H2F2N2. This compound is characterized by the presence of two fluorine atoms at the 5 and 6 positions of the pyridine ring and a nitrile group at the 2 position. It is a valuable building block in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Difluoropicolinonitrile typically involves the fluorination of a suitable pyridine precursor. One common method is the reaction of 5-chloro-2,3,6-trifluoropyridine with appropriate reagents to introduce the nitrile group. The reaction conditions often involve the use of strong bases and fluorinating agents .
Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from readily available raw materials. The process generally includes halogen exchange reactions, followed by nitrile group introduction under controlled conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 5,6-Difluoropicolinonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the pyridine ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce more complex heterocyclic compounds .
Aplicaciones Científicas De Investigación
5,6-Difluoropicolinonitrile has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds, including potential anticancer and antiviral agents.
Materials Science: The compound is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Biochemistry: It is employed in the study of enzyme inhibitors and other biologically active molecules.
Agricultural Chemistry: The compound is used in the synthesis of agrochemicals, including herbicides and pesticides
Mecanismo De Acción
The mechanism of action of 5,6-Difluoropicolinonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The fluorine atoms enhance the compound’s ability to form strong interactions with biological targets, thereby increasing its efficacy .
Comparación Con Compuestos Similares
3,5-Difluoropyridine-2-carbonitrile: Similar in structure but with fluorine atoms at the 3 and 5 positions.
3,4,5,6-Tetrafluorophthalonitrile: Contains four fluorine atoms and two nitrile groups, used in different applications.
Uniqueness: 5,6-Difluoropicolinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring precise molecular interactions, such as drug design and materials science .
Propiedades
Fórmula molecular |
C6H2F2N2 |
|---|---|
Peso molecular |
140.09 g/mol |
Nombre IUPAC |
5,6-difluoropyridine-2-carbonitrile |
InChI |
InChI=1S/C6H2F2N2/c7-5-2-1-4(3-9)10-6(5)8/h1-2H |
Clave InChI |
BWFDOQPYUQZZDI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1C#N)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















